molecular formula C7H10N2O2 B3151679 methyl 1-ethyl-1H-imidazole-5-carboxylate CAS No. 71925-10-5

methyl 1-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B3151679
CAS No.: 71925-10-5
M. Wt: 154.17 g/mol
InChI Key: JVUOLJLJXZLGGT-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Synthetic Chemistry

Imidazole derivatives are integral to contemporary synthetic chemistry due to their versatile reactivity and broad spectrum of applications. bldpharm.comnih.govmedchemexpress.com The presence of both an acidic N-H proton (in unsubstituted imidazoles) and a basic sp2-hybridized nitrogen atom allows for a wide range of chemical transformations. nih.govmedchemexpress.com This unique electronic structure contributes to their ability to act as ligands for metal catalysts, organocatalysts, and as crucial components in ionic liquids. Furthermore, the imidazole ring is a cornerstone in the architecture of many pharmaceutical compounds, underscoring its importance in medicinal chemistry. nih.govmedchemexpress.com

Overview of Imidazole-5-Carboxylate Derivatives: Structural Diversity and Academic Relevance

Among the various classes of imidazole derivatives, imidazole-5-carboxylates represent a significant and structurally diverse family of compounds. The introduction of a carboxylate group at the C5 position of the imidazole ring provides a valuable handle for further functionalization, enabling the synthesis of a wide array of more complex molecules. These derivatives have garnered considerable academic interest due to their utility as key intermediates in the synthesis of compounds with potential therapeutic applications. nih.govrsc.org The structural diversity is achieved through various substitutions at the N1, C2, and C4 positions of the imidazole ring, leading to a broad chemical space for exploration.

Scope and Research Focus on Methyl 1-Ethyl-1H-Imidazole-5-Carboxylate within Chemical Research Paradigms

This article focuses specifically on the chemical compound This compound . Despite its well-defined structure, detailed research findings exclusively on this compound are not extensively documented in publicly available literature. However, its structural features, a 1,5-disubstituted imidazole core with a methyl ester at the 5-position, place it firmly within the academically relevant class of imidazole-5-carboxylate esters. This article will, therefore, explore the known attributes of this compound and extrapolate its potential synthesis, properties, and research applications based on established principles of imidazole chemistry and data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound71925-10-5C₇H₁₀N₂O₂154.17
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylateN/AC₇H₁₁N₃O₂169.18
Ethyl 5-methyl-1H-imidazole-4-carboxylate51605-32-4C₇H₁₀N₂O₂154.17
Ethyl 1H-imidazole-1-carboxylate19213-72-0C₆H₈N₂O₂140.14
Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate15301-65-2C₁₄H₁₆N₂O₂244.29

Note: Data for related compounds is provided for comparative purposes.

Properties

IUPAC Name

methyl 3-ethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-8-4-6(9)7(10)11-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUOLJLJXZLGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of Methyl 1 Ethyl 1h Imidazole 5 Carboxylate

Intrinsic Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich five-membered heterocycle containing a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). globalresearchonline.net This structure is aromatic, possessing a sextet of π-electrons, which makes it susceptible to electrophilic attack. globalresearchonline.net Its amphoteric nature allows it to act as both a base, through the lone pair on the N3 atom, and a weak acid at the N1 position (if unsubstituted). pharmaguideline.com In methyl 1-ethyl-1H-imidazole-5-carboxylate, the N1 position is substituted with an ethyl group, which influences the ring's electronic distribution and reactivity.

Theoretical Considerations of Electrophilic Aromatic Substitution on Imidazoles

The imidazole ring is generally more reactive towards electrophiles than other five-membered heterocycles like thiazole (B1198619). globalresearchonline.net Electrophilic substitution typically occurs at the C4 or C5 positions due to the stability of the resulting intermediates. globalresearchonline.net However, in this compound, the substitution pattern significantly directs the position of further electrophilic attack.

The ring positions are C2, C4, and C5. The N1 position is occupied by an ethyl group, and the C5 position bears a methyl carboxylate group.

N1-ethyl group: This alkyl group is weakly electron-donating through an inductive effect, slightly increasing the electron density of the ring.

C5-methyl carboxylate group (-COOCH₃): This group is strongly electron-withdrawing and deactivating through a resonance effect, reducing the nucleophilicity of the imidazole ring.

Considering these effects, the C4 position is the most likely site for electrophilic attack. The electron-donating N1-ethyl group activates the adjacent C2 and C5 positions, but the C5 position is already substituted and deactivated by the ester. The N3 atom also directs electrophiles to the C4 position. The C2 position is electronically deactivated by both adjacent nitrogen atoms. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to yield the C4-substituted product predominantly. Standard conditions for such reactions on imidazoles often involve reagents like nitric acid in sulfuric acid for nitration. pharmaguideline.com

SubstituentPositionElectronic EffectInfluence on Electrophilic Attack
-CH₂CH₃ (Ethyl)N1Electron Donating (Inductive)Activates C2 and C5 positions
-COOCH₃ (Methyl Carboxylate)C5Electron Withdrawing (Resonance)Deactivates the ring, especially C4
Predicted Site of Attack: C4 position is favored due to directing effects from N3 and lesser deactivation compared to C2.

Nucleophilic Attack Profiles on the Imidazole Core

The electron-rich nature of the imidazole ring generally makes it resistant to nucleophilic aromatic substitution. globalresearchonline.netpharmaguideline.com Such reactions are uncommon unless the ring is activated by the presence of strong electron-withdrawing groups. pharmaguideline.com For this compound, the methyl carboxylate group does provide some electron-withdrawing character, but nucleophilic attack on the carbon atoms of the ring would still likely require harsh conditions or the presence of a good leaving group at the site of attack, such as a halogen. pharmaguideline.com

The more probable site for nucleophilic interaction is the pyridine-like N3 nitrogen atom. Its available lone pair of electrons makes it a nucleophilic center, capable of attacking electrophiles. For instance, N-alkylation at the N3 position can occur, leading to the formation of a quaternary imidazolium (B1220033) salt. This reaction is a common reactivity pathway for N-substituted imidazoles.

Site of AttackType of AttackReagent TypeExpected ProductNotes
N3 AtomNucleophilic AttackAlkyl Halide (e.g., CH₃I)1-Ethyl-3-methyl-5-(methoxycarbonyl)imidazolium saltCommon reaction pathway for N-substituted imidazoles.
C2 CarbonNucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., Nu⁻)Substitution product (if leaving group is present)Requires activation by electron-withdrawing groups and a good leaving group. Generally unfavorable. pharmaguideline.com
C4 CarbonNucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., Nu⁻)Substitution product (if leaving group is present)Requires activation and a good leaving group. Generally unfavorable. pharmaguideline.com

Transformations Involving the Carboxylate Ester Functional Group

The methyl carboxylate moiety at the C5 position is a versatile functional group that can undergo a variety of transformations common to esters. These reactions provide pathways to other important functional groups such as carboxylic acids, amides, and alcohols.

Controlled Hydrolysis and Saponification Kinetics

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-ethyl-1H-imidazole-5-carboxylic acid, under either acidic or basic (saponification) conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Reaction TypeTypical ReagentsSolventTypical ConditionsProduct
Acid-Catalyzed HydrolysisH₂SO₄ or HCl (catalytic)Water/DioxaneReflux1-Ethyl-1H-imidazole-5-carboxylic acid
Saponification (Base-Catalyzed)NaOH or KOH (stoichiometric)Water/Ethanol (B145695)Room Temp. to RefluxSodium or Potassium 1-ethyl-1H-imidazole-5-carboxylate

Transesterification Reactions and Equilibrium Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means the methyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol (R'-OH). This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide, R'O⁻). masterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction towards the desired product, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com Various catalysts have been employed for transesterification, including mineral acids, alkoxides, and Lewis acids like scandium triflate (Sc(OTf)₃). organic-chemistry.orggoogle.com

Reactant Alcohol (R'-OH)CatalystConditionsProduct Ester (-COOR')
Ethanol (C₂H₅OH)NaOEt or H₂SO₄Reflux in excess ethanolEthyl 1-ethyl-1H-imidazole-5-carboxylate
Isopropanol ((CH₃)₂CHOH)Sc(OTf)₃ or NaO-iPrReflux in excess isopropanolIsopropyl 1-ethyl-1H-imidazole-5-carboxylate
Benzyl (B1604629) alcohol (C₆H₅CH₂OH)Ti(OBu)₄ or H₂SO₄Heating in benzyl alcoholBenzyl 1-ethyl-1H-imidazole-5-carboxylate

Amidation and Selective Reduction Methodologies of the Ester Moiety

Amidation: The methyl ester can be converted into an amide by reaction with a primary or secondary amine (R'R''NH). This aminolysis reaction often requires heating the ester with the amine, sometimes in the presence of a catalyst or a coupling agent. acs.org Direct amidation of carboxylic acids using urea (B33335) as the nitrogen source has also been reported with imidazole as a catalyst. rsc.org The resulting amides, 1-ethyl-N-substituted-1H-imidazole-5-carboxamides, are important scaffolds in medicinal chemistry. mdpi.com

Selective Reduction: The ester group is susceptible to reduction by various reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (1-ethyl-1H-imidazol-5-yl)methanol. This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether.

Reduction to Aldehyde: The selective partial reduction of the ester to an aldehyde is more challenging. It requires milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. Recently, photoredox catalysis has emerged as a method for the selective reduction of carboxylic acids (derived from the ester) to aldehydes. rsc.org

It is crucial that the reducing agent is selective for the ester and does not reduce the imidazole ring, which is generally stable to hydride-based reducing agents under typical conditions.

TransformationReagentTypical ConditionsProduct
AmidationAmmonia (B1221849) (NH₃)Heating in a sealed tube1-Ethyl-1H-imidazole-5-carboxamide
AmidationBenzylamine (C₆H₅CH₂NH₂)Heating in excess amineN-Benzyl-1-ethyl-1H-imidazole-5-carboxamide
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0 °C to RT(1-Ethyl-1H-imidazol-5-yl)methanol
Reduction to AldehydeDiisobutylaluminum Hydride (DIBAL-H)Anhydrous Toluene or CH₂Cl₂, -78 °C1-Ethyl-1H-imidazole-5-carbaldehyde

Reactivity of the N1-Ethyl Moiety and Peripheral Substituents

The N1-ethyl group and the ester substituent significantly influence the electronic properties and reaction pathways of the imidazole ring. The ethyl group, being electron-donating, can increase the electron density of the imidazole ring, enhancing its nucleophilicity. patsnap.com Conversely, the methyl carboxylate group at the C5 position is electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic substitutions.

The oxidation of N-alkylated imidazoles, including this compound, can proceed through several theoretical pathways, primarily initiated by radical species such as hydroxyl radicals (•OH). rsc.org The reaction can occur at either the N1-ethyl group or the imidazole ring itself.

Oxidation of the N1-Ethyl Group: The most likely oxidation pathway on the ethyl substituent is hydrogen atom abstraction by an oxidizing radical. This would preferentially occur at the α-carbon (the methylene (B1212753) group adjacent to the nitrogen) due to the stabilizing effect of the adjacent nitrogen atom on the resulting carbon-centered radical. This initial radical can then react further with molecular oxygen to form a peroxyl radical, leading to a cascade of reactions that can result in hydroxylation or carbonyl formation at this position, or even cleavage of the ethyl group.

Oxidation of the Imidazole Ring: The imidazole ring is susceptible to oxidation, particularly by potent agents like hydroxyl radicals. Theoretical and experimental studies on imidazole and its derivatives show that oxidation is often initiated by the addition of an •OH radical to one of the carbon atoms of the ring. rsc.orgrsc.org For the subject molecule, OH-addition is predicted to occur preferentially at the C5 position, despite the presence of the carboxylate group, or at the C2 and C4 positions. rsc.org This addition forms a hydroxyimidazolyl radical adduct, which is a key intermediate. rsc.org The fate of this adduct is complex and can lead to a variety of oxidized products, including the formation of imidazolones or ring-opened species like N,N'-diformylformamidine derivatives under certain atmospheric conditions. rsc.org

The presence of the C5-carboxylate group is expected to influence the regioselectivity of these reactions, though the N1-ethyl group remains a primary site for initial oxidative attack. A forced degradation study on daclatasvir, a complex drug containing a substituted imidazole moiety, showed that the imidazole ring is susceptible to base-mediated autoxidation and oxidation by agents like hydrogen peroxide. nih.gov

Table 1: Theoretical Reactivity of Different Sites on this compound

Molecular Site Type of Reaction Probable Mechanism Potential Products
N1-Ethyl Group Oxidation Hydrogen Abstraction Hydroxylated derivatives, Carbonyl derivatives, N-dealkylation
Imidazole Ring (C2, C4) Oxidation Radical Addition (e.g., •OH) Imidazolone derivatives, Ring-opened products
Imidazole Ring (N3) Alkylation/Protonation Nucleophilic Attack Imidazolium salts
C5-Carboxylate Hydrolysis Nucleophilic Acyl Substitution 1-Ethyl-1H-imidazole-5-carboxylic acid

Cleavage reactions of this compound can be induced under various conditions, including chemical reaction and mass spectrometry.

Chemical Cleavage: The N1-C(ethyl) bond can be cleaved under certain synthetic conditions. Nucleophilic substitution reactions can target the ethyl group, leading to N-dealkylation where the imidazole anion acts as a leaving group. patsnap.com The ester group at C5 can be readily cleaved via hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Under harsh oxidative conditions, cleavage of the imidazole ring itself can occur, though the aromatic nature of the ring provides significant stability. researchgate.net

Mass Spectrometric Fragmentation: In electron impact mass spectrometry (EI-MS), substituted imidazoles typically exhibit pronounced molecular ions due to the stability of the aromatic ring. researchgate.net Fragmentation patterns are characteristic and useful for structural elucidation. researchgate.netnih.gov For this compound, the primary fragmentation pathways would involve the loss of its substituents. Skeletal rearrangements and opening of the imidazole ring are not major fragmentation routes for these compounds. nih.gov

Table 2: Predicted Major Fragmentation Patterns in EI-Mass Spectrometry

Fragmentation Process Lost Fragment m/z of Lost Fragment Description
α-Cleavage •CH₃ 15 Loss of the terminal methyl from the N-ethyl group.
Alkene Elimination CH₂=CH₂ 28 Loss of ethylene (B1197577) from the N-ethyl group via McLafferty-type rearrangement, leading to an N-H imidazole.
α-Cleavage (ester) •OCH₃ 31 Loss of the methoxy (B1213986) radical from the ester group.
α-Cleavage (ester) •COOCH₃ 59 Loss of the entire methoxycarbonyl radical.

Functional Group Interconversions on Imidazole-5-Carboxylate Scaffolds

The imidazole-5-carboxylate framework is a versatile platform for a variety of functional group interconversions, allowing for the synthesis of diverse derivatives.

While the target molecule is a carboxylate, considering the reactivity of a related cyano-substituted imidazole provides insight into the synthetic possibilities of the scaffold. A cyano group at the C5 position is a valuable synthetic handle that can be converted into other important functional groups.

Reduction to Amines: The cyano group can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is a key step in creating more complex derivatives and is typically achieved using powerful reducing agents. organic-chemistry.org Common reagents for this conversion include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney nickel. wikipedia.orgyoutube.com The resulting amine is a potent nucleophile, opening pathways to amides, sulfonamides, and further alkylated products.

Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed to a carboxylic acid, providing a direct synthetic route to the carboxylate scaffold of the title compound. This reaction is typically performed under strong acidic or basic conditions with heating. This interconversion highlights the synthetic relationship between cyano- and carboxylate-substituted imidazoles.

Table 3: Reagents for Functional Group Interconversion of a C5-Cyano Group

Transformation Reagent(s) Product Functional Group
Reduction Lithium Aluminum Hydride (LiAlH₄) Aminomethyl (-CH₂NH₂)
Reduction Catalytic Hydrogenation (H₂/Raney Ni) Aminomethyl (-CH₂NH₂)
Reduction Diisobutylaluminium Hydride (DIBAL-H) Aldehyde (-CHO)
Hydrolysis Aqueous Acid (e.g., HCl, H₂SO₄) + Heat Carboxylic Acid (-COOH)
Hydrolysis Aqueous Base (e.g., NaOH) + Heat Carboxylate (-COO⁻)

A related and important transformation involves the reactivity of hydroxymethyl-substituted imidazole carboxylates, such as methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate. scbt.com The hydroxymethyl group is a versatile precursor to other functionalities, most notably the aldehyde group.

Oxidation to Aldehydes: The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde (-CHO). A common and effective reagent for this transformation on heterocyclic systems is activated manganese dioxide (MnO₂). cdnsciencepub.com This reaction is typically carried out by refluxing the substrate with an excess of MnO₂ in a suitable solvent like chloroform. The resulting imidazole-5-carbaldehyde is a valuable intermediate. dergipark.org.trresearchgate.net

Reactivity of the Resulting Aldehyde: Once formed, the aldehyde group can participate in a wide array of subsequent reactions. It can undergo nucleophilic addition, condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations), and can be further oxidized to a carboxylic acid or reduced back to the hydroxymethyl group. This two-step sequence of oxidation followed by further reaction of the aldehyde greatly expands the synthetic utility of the imidazole carboxylate scaffold. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For this compound, a full suite of NMR experiments, including 1H, 13C, and two-dimensional techniques, would be required for unambiguous structural confirmation.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) for the protons of this compound are predicted based on typical values for substituted imidazoles and ethyl/methyl esters. rsc.orghmdb.ca

The two protons on the imidazole ring (H-2 and H-4) would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the aromatic and electron-withdrawing nature of the ring system. rsc.org The ethyl group attached to the N-1 position would present as a quartet and a triplet. The methylene protons (-CH₂-) would likely resonate around 4.0-4.5 ppm, shifted downfield by the adjacent nitrogen atom. The terminal methyl protons (-CH₃) of the ethyl group would appear further upfield, around 1.3-1.6 ppm. The methyl protons of the ester group (-OCH₃) are expected to be a sharp singlet in the range of 3.7-4.0 ppm.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Imidazole H-2 7.8 - 8.2 Singlet (s) N/A
Imidazole H-4 7.5 - 7.9 Singlet (s) N/A
N-CH₂-CH₃ 4.1 - 4.5 Quartet (q) ~7 Hz
N-CH₂-CH₃ 1.4 - 1.6 Triplet (t) ~7 Hz

¹³C NMR Spectroscopic Insights into the Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded and would appear significantly downfield, typically in the range of 160-170 ppm. nih.gov The carbons of the imidazole ring (C-2, C-4, and C-5) would resonate in the aromatic region, generally between 115 and 145 ppm. chemicalbook.com The specific shifts are influenced by the positions of the substituents. The methylene carbon of the N-ethyl group is expected around 45-50 ppm, while its methyl carbon would be found further upfield, around 14-16 ppm. The methyl carbon of the ester group would likely appear in the 50-55 ppm range.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) 160 - 165
Imidazole C-2 138 - 142
Imidazole C-4 135 - 140
Imidazole C-5 120 - 125
N-CH₂-CH₃ 46 - 50
O-CH₃ 51 - 54

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Confirmation and Regioisomer Differentiation

To definitively confirm the structure and distinguish it from its regioisomer (methyl 1-ethyl-1H-imidazole-4-carboxylate), two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The imidazole protons would not show correlations to the alkyl groups, confirming their isolation on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom. For example, it would link the singlet at ~3.9 ppm to the carbon at ~52 ppm (O-CH₃) and the quartet at ~4.3 ppm to the carbon at ~48 ppm (N-CH₂). This is crucial for distinguishing the N-ethyl and O-methyl groups from other potential isomeric arrangements. It would also confirm the assignments of the H-2/C-2 and H-4/C-4 pairs on the imidazole ring. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net

Analysis of Characteristic Vibrational Modes of the Imidazole Ring and Ester Group

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, expected in the region of 1710-1735 cm⁻¹. Other key vibrations would include C-N stretching modes from the imidazole ring, typically found between 1250 and 1350 cm⁻¹. The C-O stretch of the ester would also be prominent, usually appearing in the 1100-1300 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations within the imidazole ring would produce several bands in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹. researchgate.netacs.org

Predicted FT-IR Data

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1710 - 1735 Strong
Imidazole C=N, C=C Ring Stretch 1450 - 1600 Medium-Weak
Ester C-O Stretch 1100 - 1300 Strong
Imidazole C-N Stretch 1250 - 1350 Medium
Aromatic C-H Stretch 3050 - 3150 Medium-Weak

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

The molecular formula for this compound is C₇H₁₀N₂O₂. Its calculated molecular weight is approximately 154.17 g/mol . A high-resolution mass spectrum (HRMS) would confirm this exact mass. nih.govnih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. The fragmentation pattern would likely involve characteristic losses associated with the ester and N-alkyl groups. nih.gov Common fragmentation pathways would include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z = 123 ([M-31]⁺).

Loss of the ethyl group (-CH₂CH₃): This would produce a fragment at m/z = 125 ([M-29]⁺).

Cleavage of the ester group: Loss of the entire methoxycarbonyl radical (•COOCH₃) could lead to a fragment at m/z = 95.

These fragmentation patterns help to confirm the presence and connectivity of the different substituents on the imidazole core. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Studies

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, is a fundamental technique for probing the electronic structure and identifying the types of electronic transitions that can occur within a compound. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's chromophores.

The core chromophore in this compound is the imidazole ring, an aromatic heterocycle. The electronic spectrum of the imidazole ring itself is characterized by π→π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically observed in the UV region. For instance, unsubstituted imidazole in an aqueous solution exhibits a characteristic absorption peak around 209 nm. google.com

The substitution on the imidazole ring significantly influences the position and intensity of these absorption bands. The presence of an ethyl group at the N1 position and a methyl carboxylate group at the C5 position in this compound is expected to modify the electronic transitions of the parent imidazole ring.

Expected Electronic Transitions:

π→π Transitions:* The primary electronic transitions for this molecule are expected to be π→π* transitions associated with the imidazole ring. The conjugation of the carboxylate group with the imidazole ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted imidazole. This is because the ester group can extend the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, studies on other substituted imidazoles, such as imidazole-2-carboxaldehyde, show a maximum absorption peak at around 280-287 nm, which is attributed to the π→π* transition of the conjugated system. google.comarkat-usa.org

n→π Transitions:* The imidazole ring contains non-bonding electrons on the nitrogen atoms, and the carboxylate group has non-bonding electrons on the oxygen atoms. Therefore, n→π* transitions, which involve the excitation of these non-bonding electrons to antibonding π* orbitals, are also possible. These transitions are typically weaker in intensity (lower molar absorptivity) than π→π* transitions and often appear as shoulders on the main absorption bands or as separate bands at longer wavelengths.

Anticipated UV-Vis Spectral Data:

Although specific experimental data for this compound is not available, a patent describing its use in a chemical synthesis mentions HPLC analysis with UV detection at 215 nm and 254 nm. nih.gov This suggests that the compound absorbs light in this region of the UV spectrum. Based on data from related imidazole derivatives, a hypothetical UV-Vis absorption data table for this compound in a common solvent like methanol (B129727) or ethanol could be projected as follows. It is crucial to note that this table is an estimation and requires experimental verification.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Tentative Assignment
Methanol~210-220Highπ→π* (Imidazole ring)
Methanol~260-280Moderate to Highπ→π* (Conjugated system)
Methanol~290-310Lown→π*

The exact positions of the absorption maxima and their intensities would be influenced by the solvent polarity. In general, for π→π* transitions, a change to a more polar solvent can lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the relative stabilization of the ground and excited states. For n→π* transitions, a hypsochromic shift is typically observed in more polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

Further detailed research, including both experimental measurements and computational studies (e.g., Time-Dependent Density Functional Theory, TD-DFT), would be necessary to accurately determine the electronic absorption spectrum and definitively assign the electronic transitions for this compound.

Conclusion

Methyl 1-ethyl-1H-imidazole-5-carboxylate, while not extensively studied as an individual compound, represents a valuable member of the imidazole-5-carboxylate family. Its synthesis can be achieved through established methodologies in heterocyclic chemistry, and its reactivity profile allows for its use as a versatile intermediate in organic synthesis. The academic relevance of the broader class of imidazole (B134444) derivatives suggests that further investigation into the properties and applications of this specific compound could yield interesting and valuable scientific findings.

Crystallographic Analysis and Solid State Architectural Studies

Single Crystal X-ray Diffraction Studies of Imidazole (B134444) Carboxylates

The foundational data from an SC-XRD experiment describes the basic repeating unit of the crystal (the unit cell) and its symmetry. The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, define the lattice in which the molecules are arranged.

For instance, studies on compounds structurally related to imidazole carboxylates reveal their crystallographic parameters. A pyrazole (B372694) ester, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was found to crystallize in the monoclinic system with the space group P21/c bohrium.com. Similarly, the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, which contains an imidazole moiety, is also monoclinic, but with the space group P21/n mdpi.com. These examples highlight how even small changes in molecular structure can lead to different packing arrangements.

Table 1: Example Crystallographic Data for Imidazole-Related Compounds

Compound Name Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z Ref
4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Monoclinic P21/n 15.673 4.7447 17.615 99.067 1293.6 4 mdpi.com
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Monoclinic P21/c 12.141 13.934 7.2777 97.816 - 4 bohrium.com
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate Monoclinic P21/n - - - - - 4 nih.gov

SC-XRD analysis provides the precise coordinates of each atom, allowing for the detailed elucidation of the molecule's geometry, including bond lengths, bond angles, and torsion angles. Torsion angles are particularly important as they define the conformation of the molecule, such as the orientation of the ethyl and carboxylate groups relative to the imidazole ring.

In many heterocyclic structures, the planarity of the core ring is a key feature, while substituents may be twisted out of this plane. For example, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate adopts a twisted conformation, with a significant dihedral angle of 84.11° between its benzimidazole (B57391) and pyrimidine (B1678525) rings nih.gov. This twisting is a result of steric hindrance and the optimization of intermolecular packing forces. The conformation of the ester group itself is also critical; in the crystalline state, it will adopt an orientation that minimizes steric clash and maximizes favorable intermolecular contacts.

The stability of a crystal lattice is highly dependent on a network of intermolecular interactions. For imidazole carboxylates, hydrogen bonds and π-π stacking are paramount. The imidazole ring contains both hydrogen bond donors (N-H) and acceptors (the sp²-hybridized nitrogen), making it a versatile motif for forming robust supramolecular structures researchgate.net.

Table 2: Common Intermolecular Interactions in Imidazole-Containing Crystals

Interaction Type Donor Acceptor Typical Role References
Hydrogen Bond N-H N (imidazole), O (carbonyl) Forms chains, sheets, and 3D networks mdpi.comnih.gov
Hydrogen Bond C-H O (carbonyl), N (imidazole) Stabilizes packing, connects primary networks bohrium.comnih.gov
π-π Stacking Imidazole Ring Imidazole Ring Contributes to crystal cohesion, forms columns nih.gov
C-H···π Interaction C-H Imidazole Ring Consolidates packing architecture bohrium.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. The study of polymorphism is a key aspect of crystal engineering. The formation of different crystalline forms can be influenced by factors such as solvent and crystallization conditions mdpi.com. For example, the investigation of a benzimidazole-triazole derivative revealed the formation of different solvates (with THF and pyridine), which are crystalline forms that incorporate solvent molecules into the lattice mdpi.com. While not true polymorphs, the study of solvates demonstrates how different packing arrangements can be achieved and analyzed, providing insight into the flexibility of the supramolecular interactions.

Hirshfeld Surface Analysis for Quantitative Investigation of Intermolecular Contacts

For example, in the crystal structure of a related thiazole (B1198619) derivative, Hirshfeld analysis quantified the contributions of various interactions, showing that H···H (37.6%), O···H (16.8%), S···H (15.4%), and N···H (13.0%) contacts were the most significant nih.gov. A similar analysis on a pyrazole derivative also showed the dominance of H···H, Cl···H, C···H, and O···H interactions researchgate.net. For methyl 1-ethyl-1H-imidazole-5-carboxylate, this analysis would quantify the prevalence of contacts involving the carbonyl oxygen, the imidazole nitrogens, and the various hydrogen atoms on the ethyl and methyl groups, providing a detailed picture of the packing forces.

Table 3: Example Hirshfeld Surface Contact Contributions for a Heterocyclic Compound

Contact Type Contribution (%) Significance in Imidazole Carboxylates Reference
H···H 37.6% Represents the large surface area of hydrogen atoms nih.gov
O···H/H···O 16.8% Quantifies hydrogen bonds to carbonyl and ether oxygen nih.gov
N···H/H···N 13.0% Quantifies hydrogen bonds to imidazole nitrogen nih.gov
C···H/H···C 7.6% Relates to weaker C-H···π and van der Waals forces nih.gov

Data from 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, used as an illustrative example.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal XRD provides the structure of a perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. PXRD is essential for confirming that the bulk material corresponds to the structure determined from a single crystal. It is also a primary tool for identifying the polymorph present in a bulk sample, assessing material purity, and studying phase transitions. For any new crystalline form of this compound, PXRD would be a critical technique for characterization and quality control.

Applications in Coordination Chemistry and Advanced Materials Science

Ligand Properties of Methyl 1-Ethyl-1H-Imidazole-5-Carboxylate

The ligand's structure, featuring an N-ethyl substituted imidazole (B134444) and a methyl ester, allows for specific and predictable coordination behaviors. The imine nitrogen (at the 3-position) of the imidazole ring is the primary basic site and acts as a strong sigma-donor, readily binding to metal ions. wikipedia.org The carboxylate group offers additional coordination sites through its oxygen atoms, enabling the ligand to act as a monodentate, bidentate, or bridging linker.

Imidazole derivatives are well-established ligands for a wide array of transition metals and have been shown to form stable complexes. wikipedia.orgmdpi.com The combination of the "hard" N-donor from the imidazole ring and the O-donor from the carboxylate group allows this compound to effectively chelate or bridge various metal ions. Studies on analogous imidazole-carboxylate ligands demonstrate their ability to coordinate with numerous transition metals. ajol.info

Furthermore, ligands containing both nitrogen-donor heterocycles and carboxylate groups exhibit a strong affinity for lanthanide ions. mdpi.com Research on a similar imidazole-biphenyl-carboxylate ligand has led to the successful synthesis of a series of isostructural mononuclear lanthanide complexes. mdpi.com These complexes, formed under solvothermal conditions, showcase the ligand's capacity to accommodate the larger coordination spheres typical of lanthanide ions. mdpi.com The coordination versatility makes these types of ligands suitable for creating complexes with interesting magnetic and luminescent properties. mdpi.com

Table 1: Metal Ions Coordinated with Imidazole-Carboxylate Type Ligands
Metal Ion CategorySpecific Metal IonsRelevant Research FocusReference
Transition MetalsMn(II), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II)Formation of coordination polymers and discrete complexes. ajol.inforesearchgate.net
LanthanidesLa(III), Ce(III), Nd(III), Eu(III), Gd(III), Dy(III), Ho(III)Synthesis of luminescent and magnetic molecular materials. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are considered excellent candidates for the rational design of targeted MOFs. rsc.orgresearchgate.net The bifunctional nature of linkers like this compound allows them to bridge multiple metal centers, leading to the formation of robust and porous 1D, 2D, or 3D frameworks.

The synthesis typically involves the solvothermal reaction of the imidazole-carboxylate linker with a metal salt. The final structure is influenced by factors such as the metal ion's coordination geometry, the solvent system, and reaction temperature. Characterization of the resulting MOFs is performed using techniques such as single-crystal X-ray diffraction to determine the crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess thermal stability. researchgate.net The porosity and surface area are often measured using gas adsorption analysis.

Table 2: Examples of MOFs and Coordination Polymers from Imidazole-Based Ligands
Framework TypeLigandsMetal IonsKey Structural FeatureReference
Homochiral MOFImidazole-based carboxylateZn(II)Hierarchical micro/mesoporous structure created via mechanochemistry. researchgate.net
Coordination PolymersBis-imidazole and dicarboxylateZn(II), Cd(II)Varied dimensionalities (1D to 3D) depending on the carboxylate linker. researchgate.net
Coordination NetworkImidazole-biphenyl-carboxylateZn(II)Network structure confirmed by diffraction peaks at lower 2θ angles. mdpi.com

Catalytic Applications of Metal-Imidazole Carboxylate Complexes in Organic Transformations

Transition metal complexes are frequently studied for their catalytic activity, and incorporating ligands like imidazole-carboxylates can modulate this activity. nih.gov Metal complexes derived from this ligand class have shown promise in various catalytic reactions.

One notable application is in oxidation catalysis. A one-pot synthesized copper-imidazole-2-carboxaldehyde complex was found to possess significant oxidase-like activity, enabling it to catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB). nih.gov This activity is attributed to the specific coordination environment of the copper ion provided by the imidazole ligand. nih.gov

Another area of interest is the use of imidazolium (B1220033) carboxylates as precursors for N-heterocyclic carbene (NHC) ligands. acs.org These carboxylates can act as NHC transfer agents to various metal centers, generating catalytically active species for reactions such as the hydrosilylation of ketones. acs.org Additionally, manganese complexes with carboxylate ligands have been implicated in the catalytic C-H functionalization of imidazole N-oxides, where the carboxylate may play a direct role in the catalytic cycle. acs.org These examples highlight the potential of metal complexes of this compound to serve as catalysts in a range of organic transformations.

Role in Supramolecular Chemistry and Engineered Self-Assembly Systems

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. nih.gov Molecules like this compound are excellent building blocks for such systems due to their distinct functional groups capable of forming directional interactions.

The imidazole ring and carboxylate group are key players in directing self-assembly. Studies on simple imidazole and carboxylic acid systems show a strong tendency to form robust hydrogen-bonded chains and layers, driven by powerful ionic N-H···O interactions. acs.orgcapes.gov.br In addition to hydrogen bonding, π-π stacking between aromatic imidazole rings and coordination to metal centers are crucial forces that guide the formation of complex supramolecular architectures. rsc.orgasianpubs.org The interplay of these non-covalent forces—hydrogen bonding, π-π stacking, and metal coordination—allows for the engineering of highly ordered, self-assembled systems with specific topologies and functions. nih.govasianpubs.org

Strategic Importance As a Versatile Synthetic Intermediate

Precursor in Diverse Heterocyclic Synthesis

The structure of methyl 1-ethyl-1H-imidazole-5-carboxylate is primed for elaboration into more complex heterocyclic frameworks. The imidazole (B134444) ring can undergo various reactions, and the ester functionality can be readily converted into other functional groups, making it a highly adaptable precursor.

This compound serves as a fundamental building block for the synthesis of a variety of bioactive heterocyclic systems. The imidazole nucleus is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions, which is crucial for biological activity. researchgate.net The N-ethyl group influences the compound's solubility and pharmacokinetic properties, while the C5-carboxylate group is a key handle for extending the molecular structure. For instance, the carboxylate can be reduced to an alcohol, which can then be further functionalized, or it can be converted into an amide to introduce new substituents. google.comchegg.com These transformations are fundamental in creating libraries of compounds for drug discovery programs targeting a range of diseases. nih.gov

A primary application of this compound is its use in the synthesis of other functionalized imidazole-5-carboxylic acid derivatives. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate in its own right. This acid can then be coupled with various amines to form a diverse range of amides, or it can participate in other condensation reactions. Furthermore, the imidazole ring itself can be subject to further substitution reactions, allowing for the introduction of additional functional groups at other positions on the ring, leading to a wide array of structurally diverse molecules with potentially unique biological activities. google.com

Precursor CompoundReaction TypeResulting Functional GroupPotential Application
This compoundHydrolysisCarboxylic AcidIntermediate for amide synthesis
This compoundAminolysisAmideBioactive molecule synthesis
This compoundReductionAlcoholPrecursor for further functionalization

Intermediate in General Pharmaceutical Synthesis Methodologies

The robust nature of the imidazole core and the reactivity of the attached functional groups make this compound a valuable intermediate in established pharmaceutical manufacturing processes.

A significant application of imidazole-5-carboxylate derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension and heart failure. jocpr.com For example, the drug Olmesartan contains a highly substituted imidazole core. The synthesis of such drugs often involves the construction of a substituted imidazole ring, followed by the elaboration of the side chains. google.comjocpr.com In these synthetic pathways, an intermediate like this compound could serve as a key precursor. The ethyl group at the N1 position and the methyl carboxylate at the C5 position are analogous to the substituents required in the final drug molecule, making it an efficient starting point for the synthesis. The general strategy involves the regioselective N-alkylation of an imidazole-5-carboxylate followed by further modifications. jocpr.com

Drug ClassKey Intermediate TypeRole of Intermediate
Angiotensin II Receptor AntagonistsN-substituted imidazole-5-carboxylatesProvides the core heterocyclic structure with appropriate substitution for further elaboration.

Development of Advanced Functionalized Imidazole Derivatives for Specific Applications

Beyond its role in established drug synthesis, this compound is a platform for the development of novel functionalized imidazole derivatives with tailored properties for specific applications. Researchers are continually exploring new reactions and modifications of the imidazole scaffold to create molecules with enhanced biological activity, improved selectivity, or novel material properties. The ability to precisely modify the structure of this compound allows for the fine-tuning of its electronic and steric properties, which is crucial in the rational design of new therapeutic agents and functional materials. nih.gov

Q & A

Q. What are the common synthetic routes for methyl 1-ethyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as ethyl 2-amino-2-chloroacetate with formamide under reflux conditions in polar solvents (e.g., ethanol or methanol). Key parameters include temperature control (80–100°C), solvent choice, and reaction time (12–24 hours). For optimization:
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity.
  • Industrial Scalability : Continuous flow processes enhance reproducibility and yield .
  • Example Table :
PrecursorSolventTemp (°C)Yield (%)Purity (%)
Ethyl 2-amino-2-chloroacetateEthanol806595
Ethyl glycinate derivativeMethanol1007298

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., ethyl group at N1, ester at C5). Expected signals:
  • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂).
  • Imidazole protons: δ 7.2–7.5 ppm (C2/C4 protons).
  • IR Spectroscopy : Ester C=O stretch at ~1700 cm⁻¹; imidazole ring vibrations at 1600–1500 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 170.2 (C₇H₁₀N₂O₂).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., hydrogen bonding networks) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path search) aid in predicting reaction mechanisms for derivatization of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for nucleophilic substitutions (e.g., replacing the ester group with amides).
  • Reaction Path Search : Algorithms (e.g., GRRM) identify intermediates and energy barriers for ring functionalization.
  • Case Study : ICReDD’s approach combines computational predictions with high-throughput experimentation to optimize cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 position .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate antimicrobial/anticancer tests (e.g., MIC/IC₅₀) under controlled conditions (pH, cell lines).
  • Comparative SAR Analysis :
DerivativeSubstituentActivity (IC₅₀, μM)Notes
Methyl ester-COOCH₃12.5Moderate anticancer
Ethyl ester-COOCH₂CH₃8.2Enhanced lipophilicity
Amide-CONH₂3.7Improved binding affinity
Adapted from similar imidazole derivatives .
  • In Silico Docking : Molecular dynamics simulations explain variance in binding to target enzymes (e.g., cytochrome P450) .

Q. How to design structure-activity relationship (SAR) studies for imidazole derivatives targeting enzyme inhibition?

  • Methodological Answer :
  • Systematic Variation : Modify substituents at C2 (halogens), C4 (electron-withdrawing groups), and N1 (alkyl/aryl).
  • Biological Testing : Use enzyme inhibition assays (e.g., fluorescence-based) to quantify activity.
  • Statistical Tools : Multivariate regression correlates substituent properties (Hammett σ, logP) with activity .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data for this compound across studies?

  • Methodological Answer :
  • Controlled Stability Studies : Monitor degradation under varying pH, temperature, and light exposure via HPLC.
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and co-solvents (DMSO, PEG).
  • Example Data :
ConditionSolubility (mg/mL)Half-life (h)
pH 7.4 (PBS)1.248
pH 2.00.824
40°C1.512

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.